4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is an organic compound with a complex structure that includes a methoxy group, a methylphenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the nitro group can produce 3-(4-methylphenyl)-1,2,4-thiadiazol-5-amine.
Scientific Research Applications
4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-N-(3-methylphenyl)benzamide
- 4-methoxy-N-(4-methylbenzyl)benzamide
Uniqueness
4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-methoxy-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C17H15N3O2S/c1-11-3-5-12(6-4-11)15-18-17(23-20-15)19-16(21)13-7-9-14(22-2)10-8-13/h3-10H,1-2H3,(H,18,19,20,21) |
InChI Key |
MWGWPCUZXAQJKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.